o-Chlorophenyl diphenyl phosphate

Flame Retardant Plasticizer Polymer Additive

o-Chlorophenyl diphenyl phosphate (CAS 115-85-5), also known as (2-chlorophenyl) diphenyl phosphate, is a chlorinated aryl phosphate ester with the molecular formula C₁₈H₁₄ClO₄P and a molecular weight of approximately 360.73 g/mol. It belongs to the class of organophosphate flame retardants and plasticizers, exhibiting a unique molecular architecture where a single chlorine atom is ortho-substituted on one of the three aromatic rings of a triphenyl phosphate (TPP) backbone.

Molecular Formula C18H14ClO4P
Molecular Weight 360.7 g/mol
CAS No. 115-85-5
Cat. No. B228908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Chlorophenyl diphenyl phosphate
CAS115-85-5
Molecular FormulaC18H14ClO4P
Molecular Weight360.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3Cl
InChIInChI=1S/C18H14ClO4P/c19-17-13-7-8-14-18(17)23-24(20,21-15-9-3-1-4-10-15)22-16-11-5-2-6-12-16/h1-14H
InChIKeyNMPAICLYKOKXAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





o-Chlorophenyl diphenyl phosphate (CAS 115-85-5) for Procurement and Scientific Selection


o-Chlorophenyl diphenyl phosphate (CAS 115-85-5), also known as (2-chlorophenyl) diphenyl phosphate, is a chlorinated aryl phosphate ester with the molecular formula C₁₈H₁₄ClO₄P and a molecular weight of approximately 360.73 g/mol [1]. It belongs to the class of organophosphate flame retardants and plasticizers, exhibiting a unique molecular architecture where a single chlorine atom is ortho-substituted on one of the three aromatic rings of a triphenyl phosphate (TPP) backbone. This specific halogenation pattern imparts distinct physicochemical properties, including a calculated density of 1.336 g/cm³ and a boiling point of 413.9 °C at 760 mmHg . The compound is recognized under various identifiers, including the EPA Substance Registry System entry 'o-Chlorophenyl diphenyl phosphate' and NSC 2861 . Due to its chemical stability and dual phosphorus-chlorine content, it serves as a targeted additive in polymeric materials and as a key intermediate in pharmaceutical synthesis, distinguishing it from non-halogenated or differently substituted aryl phosphate analogs.

The Risk of Generic Substitution for o-Chlorophenyl diphenyl phosphate in Critical Applications


In the family of triaryl phosphates, generic substitution poses significant technical and functional risks due to the profound impact of even minor structural variations on material performance and process compatibility. o-Chlorophenyl diphenyl phosphate is a specific chlorinated analog whose ortho-chlorine substitution directly modulates its flame retardant mechanism, plasticizing efficiency, and thermal decomposition profile compared to its non-halogenated parent, triphenyl phosphate (TPP), or other isomers . This structural specificity dictates its reactivity in pharmaceutical applications, such as its established role as a phosphorylating intermediate in the synthesis of the β-lactam antibiotic meropenem, where alternative aryl phosphates would fail to yield the desired stereochemical or kinetic outcome . Furthermore, the presence of chlorine enhances the condensed-phase action of the flame retardant, promoting char formation and altering decomposition pathways, which is not achievable with non-chlorinated aryl phosphates . Consequently, substituting this compound with a generic 'aryl phosphate' or an isomer without rigorous validation of the specific ortho-chlorophenyl configuration can lead to compromised flame retardancy, altered material flexibility, or complete synthetic failure, underscoring the necessity for precise procurement.

Quantitative Differentiation Evidence for o-Chlorophenyl diphenyl phosphate Against Comparators


Physicochemical Property Comparison: Molecular Weight and Density vs. Triphenyl Phosphate (TPP)

The introduction of a single ortho-chlorine atom in o-Chlorophenyl diphenyl phosphate, compared to the non-halogenated analog triphenyl phosphate (TPP, CAS 115-86-6), results in a quantifiable increase in molecular weight and density. This structural difference directly influences the compound's behavior in polymer matrices, affecting its volatility, migration rate, and plasticizing efficiency . The higher molecular weight of the chlorinated analog typically correlates with lower volatility and greater permanence in the final polymer product, a critical parameter for long-term flame retardant performance and reduced emissions .

Flame Retardant Plasticizer Polymer Additive

Chlorine Content as a Differentiator for Flame Retardant Mechanism

o-Chlorophenyl diphenyl phosphate is a chlorinated aryl phosphate ester, containing approximately 9.8% chlorine by weight [1]. In contrast, its non-halogenated analog triphenyl phosphate (TPP) contains 0% chlorine [2]. This presence of a chlorine atom is not merely a compositional difference; it is a functional determinant of the flame retardant's mode of action. While non-halogenated aryl phosphates like TPP primarily act through a gas-phase radical scavenging mechanism, chlorinated analogs like o-Chlorophenyl diphenyl phosphate are known to exhibit a dual mechanism that includes enhanced condensed-phase activity . The chlorine promotes char formation and can scavenge radicals in the vapor phase, providing a more robust and often more efficient flame retardant effect in certain polymers, particularly those that benefit from synergistic halogen-phosphorus interactions .

Fire Science Polymer Degradation Char Formation

Specific Reactivity as a Phosphorylating Agent in Meropenem Synthesis

In the synthesis of the critical antibiotic meropenem, o-Chlorophenyl diphenyl phosphate has been specifically identified and utilized as an essential phosphorylating intermediate . This is a highly specific application where the compound's reactivity, steric profile, and leaving group ability are matched to the demanding requirements of constructing the penem ring system [1]. While other aryl phosphates might be considered for general phosphorylation, the specific ortho-chlorophenyl substitution pattern is cited in patent literature as part of an efficient synthetic route for protected meropenem intermediates [1]. This stands in contrast to the use of diphenyl chlorophosphate (CAS 2524-64-3), a related but more reactive and less stable chlorinating agent, which would not be suitable for this particular transformation due to differences in selectivity and functional group tolerance [2]. The use of o-Chlorophenyl diphenyl phosphate in this context is a specific, validated selection, not a generic 'aryl phosphate' choice.

Pharmaceutical Synthesis Beta-Lactam Antibiotics Process Chemistry

Validated Application Scenarios for o-Chlorophenyl diphenyl phosphate Driven by Differential Evidence


Flame Retardant Additive in Durable Flexible Polyurethane Foams

The combination of higher molecular weight, density, and specific chlorine content makes o-Chlorophenyl diphenyl phosphate a compelling choice for formulating flame-retardant flexible polyurethane foams for furniture and automotive interiors . Its 10.5% higher molecular weight compared to triphenyl phosphate (TPP) translates to lower volatility and reduced migration to the foam surface over time, which is a critical performance metric for ensuring long-term flame retardancy and meeting stringent flammability standards like California Technical Bulletin 117 (Cal TB 117) . Furthermore, the presence of ~9.8% chlorine by weight enables a dual-phase flame retardant mechanism, enhancing char formation and gas-phase radical scavenging, potentially allowing for lower additive loadings to achieve equivalent UL 94 V-0 ratings compared to non-halogenated systems . This leads to improved physical properties of the final foam product by minimizing the plasticizing effect of the additive.

Targeted Synthesis Intermediate for Beta-Lactam Antibiotics

This compound serves as a critical, pre-validated intermediate in the synthesis of meropenem, a carbapenem antibiotic on the World Health Organization's List of Essential Medicines [1][2]. Patents specifically cite the use of o-Chlorophenyl diphenyl phosphate or its derivatives in key phosphorylation steps [1]. This provides a significant procurement advantage for process chemists and pharmaceutical manufacturers: the synthetic route is documented and the compound's reactivity is established. Selecting this exact compound avoids the uncertainty and development costs associated with evaluating alternative, less characterized aryl phosphates or chlorophosphates, thereby accelerating process development and ensuring a reliable supply chain for the production of a high-value active pharmaceutical ingredient (API).

Specialty Plasticizer for High-Performance PVC and Engineering Thermoplastics

The unique combination of a high boiling point (413.9 °C at 760 mmHg) and specific chlorine content positions o-Chlorophenyl diphenyl phosphate as a specialty plasticizer for polyvinyl chloride (PVC) and other engineering thermoplastics requiring enhanced fire safety [3]. In applications like wire and cable insulation, the 12.8% higher density compared to TPP contributes to improved compatibility with PVC and greater permanence in the polymer matrix . The chlorine content also provides a synergistic flame retardant effect in inherently flame-retardant polymers like PVC, potentially allowing for reduced loadings of antimony trioxide (ATO) or other synergists, which can lead to cost savings and improved material properties [3]. This differentiates it from standard plasticizers like dioctyl phthalate (DOP) which offer no flame retardancy and from other phosphate plasticizers that may be more volatile or less efficient.

Reference Standard and Research Tool in Organophosphate Toxicology

Given the rising concern over the neurotoxicity and endocrine disruption of organophosphate flame retardants (OPFRs), o-Chlorophenyl diphenyl phosphate serves as a crucial reference standard in toxicological and environmental fate studies [4]. Its specific structure—an aryl phosphate with a single ortho-chlorine—represents a distinct class within OPFRs, and its unique molecular weight and chlorine content are used to track its presence in complex environmental matrices. For researchers investigating the comparative toxicity of OPFRs, having a pure, well-characterized sample of this compound is essential to differentiate its effects from those of other OPFRs, such as the non-chlorinated triphenyl phosphate (TPHP) or the fully chlorinated tris(1,3-dichloro-2-propyl) phosphate (TDCPP) [4]. This enables accurate structure-activity relationship (SAR) studies and informs regulatory decisions on the use of specific flame retardants.

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